molecular formula C6H11BrO2 B1436315 Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 CAS No. 64768-38-3

Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3

Cat. No.: B1436315
CAS No.: 64768-38-3
M. Wt: 201.09 g/mol
InChI Key: IOLQWGVDEFWYNP-XERRXZQWSA-N
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Description

Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3: is a stable isotope-labeled compound with the molecular formula C6H5BrD6O2 and a molecular weight of 201.09 . This compound is often used in various scientific research applications due to its unique properties and stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 typically involves the bromination of ethyl 2-methylpropionate using deuterated reagents to introduce the D3 isotopes. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include ethyl 2-hydroxy-2-methyl-D3-propionate-3,3,3-D3 and ethyl 2-amino-2-methyl-D3-propionate-3,3,3-D3.

    Reduction Reactions: The major product is ethyl 2-methyl-D3-propionate-3,3,3-D3.

    Oxidation Reactions: The major product is 2-bromo-2-methyl-D3-propionic acid.

Scientific Research Applications

Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The stable isotope labeling allows for precise tracking of the compound in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications where precise tracking of the compound is required. The D3 isotopes provide a distinct advantage in NMR spectroscopy and metabolic studies, allowing for more accurate and detailed analysis .

Properties

IUPAC Name

ethyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQWGVDEFWYNP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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